molecular formula C6H11NO2 B13708882 N-(tetrahydro-2H-pyran-4-yl)Formamide

N-(tetrahydro-2H-pyran-4-yl)Formamide

Cat. No.: B13708882
M. Wt: 129.16 g/mol
InChI Key: AHDLYJMFJPCHKA-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)Formamide is an organic compound that features a tetrahydropyran ring attached to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2H-pyran-4-yl)Formamide typically involves the reaction of tetrahydro-2H-pyran-4-amine with formic acid or formic acid derivatives. One common method includes the use of N-ethyl-N,N-diisopropylamine in acetonitrile at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydro-2H-pyran-4-yl)Formamide can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formamide group can yield carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups into the tetrahydropyran ring.

Scientific Research Applications

N-(tetrahydro-2H-pyran-4-yl)Formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)Formamide involves its interaction with various molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tetrahydropyran ring provides structural stability and can modulate the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure but without the formamide group.

    Tetrahydro-2H-pyran-4-amine: A precursor in the synthesis of N-(tetrahydro-2H-pyran-4-yl)Formamide.

    Formamide: The simplest formamide, lacking the tetrahydropyran ring.

Uniqueness

This compound is unique due to the combination of the tetrahydropyran ring and the formamide group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler related compounds .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-(oxan-4-yl)formamide

InChI

InChI=1S/C6H11NO2/c8-5-7-6-1-3-9-4-2-6/h5-6H,1-4H2,(H,7,8)

InChI Key

AHDLYJMFJPCHKA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC=O

Origin of Product

United States

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